molecular formula C27H24IN3O2S B1193509 3,3'-(1-(4-Iodophenylsulfonyl)piperidine-4,4-diyl)bis(1H-indole)

3,3'-(1-(4-Iodophenylsulfonyl)piperidine-4,4-diyl)bis(1H-indole)

Cat. No. B1193509
M. Wt: 581.4725
InChI Key: JRVKJWXBSOQUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIC5-6 is a promising compound for the further development of bioactive separase inhibitor.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives

    This compound participates in reactions to form various derivatives. For instance, it reacts with piperidine and other reagents, leading to dehydrohalogenation and halogen substitution products (Mazgarova et al., 2012). Additionally, it is involved in the synthesis of dispiro heterocycles, which exhibit antimicrobial and antitubercular activities (Dandia et al., 2013).

  • Nucleophilic Reactions

    It acts as an electron-deficient indole, undergoing nucleophilic attack at specific positions, a process contributing to the expansion of nucleophilic addition to the indole core (Gribble et al., 2010).

  • Structural Analysis of Compounds

    Its derivatives have been structurally analyzed using X-ray diffraction and NMR spectroscopy, providing insights into their stereochemistry and molecular structure (Zhong et al., 2014).

Biological Applications

  • Antimicrobial and Antitubercular Properties

    Some derivatives show good antimicrobial and reasonable antitubercular activities compared to standard drugs (Girgis, 2009).

  • Anti-Tumor and Anticancer Activity

    Certain derivatives exhibit anti-tumor properties against various human tumor cells and have been screened for their efficacy against different cancer cell lines (Pati et al., 2008).

  • Potential in Oxidative Stress Induction

    Some piperidine ring-fused aromatic sulfonamide derivatives have been shown to induce oxidative stress and exhibit cytotoxic effects on melanoma and leukemia cells (Madácsi et al., 2013).

Analytical and Spectroscopic Research

  • Mass Spectrometry Studies

    It has been studied in mass spectrometry to understand its fragmentation and rearrangement processes, which are crucial for analyzing novel drugs (Qin, 2002).

  • Development of Fluorescence Probes

    Derivatives have been used in the development of fluorescence probes, which can detect extreme acidity or alkalinity, thus contributing to analytical chemistry (Li et al., 2019).

properties

Product Name

3,3'-(1-(4-Iodophenylsulfonyl)piperidine-4,4-diyl)bis(1H-indole)

Molecular Formula

C27H24IN3O2S

Molecular Weight

581.4725

IUPAC Name

3-[4-(1H-indol-3-yl)-1-(4-iodophenyl)sulfonylpiperidin-4-yl]-1H-indole

InChI

InChI=1S/C27H24IN3O2S/c28-19-9-11-20(12-10-19)34(32,33)31-15-13-27(14-16-31,23-17-29-25-7-3-1-5-21(23)25)24-18-30-26-8-4-2-6-22(24)26/h1-12,17-18,29-30H,13-16H2

InChI Key

JRVKJWXBSOQUOI-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SIC5-6;  SIC-5-6;  SIC 5-6;  SIC56;  SIC-56;  SIC 56; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(1-(4-Iodophenylsulfonyl)piperidine-4,4-diyl)bis(1H-indole)
Reactant of Route 2
3,3'-(1-(4-Iodophenylsulfonyl)piperidine-4,4-diyl)bis(1H-indole)
Reactant of Route 3
Reactant of Route 3
3,3'-(1-(4-Iodophenylsulfonyl)piperidine-4,4-diyl)bis(1H-indole)
Reactant of Route 4
3,3'-(1-(4-Iodophenylsulfonyl)piperidine-4,4-diyl)bis(1H-indole)
Reactant of Route 5
3,3'-(1-(4-Iodophenylsulfonyl)piperidine-4,4-diyl)bis(1H-indole)
Reactant of Route 6
3,3'-(1-(4-Iodophenylsulfonyl)piperidine-4,4-diyl)bis(1H-indole)

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